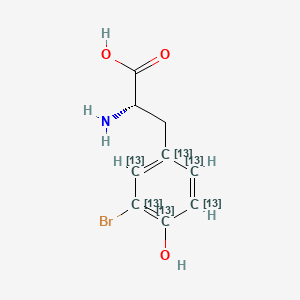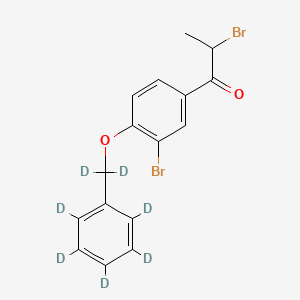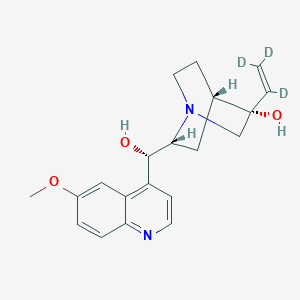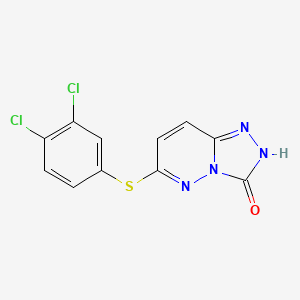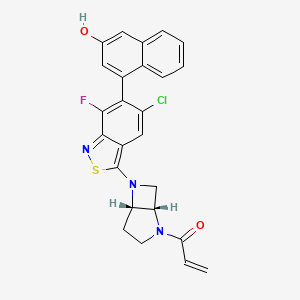
5-Carboxybupranololl-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Carboxybupranololl-d9 is a deuterated derivative of 5-Carboxybupranolol, a compound that is often used in scientific research for its unique properties. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can significantly alter the pharmacokinetics and metabolic stability of the compound, making it valuable for various research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxybupranololl-d9 typically involves the introduction of deuterium atoms into the parent compound, 5-Carboxybupranolol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a palladium or platinum catalyst under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The purity of the final product is ensured through multiple stages of purification, including crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Carboxybupranololl-d9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Carboxybupranololl-d9 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry due to its unique isotopic signature.
Biology: Employed in metabolic studies to understand the pathways and mechanisms of drug metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying drug interactions.
Industry: Utilized in the development of new pharmaceuticals and as a tracer in environmental studies.
Wirkmechanismus
The mechanism of action of 5-Carboxybupranololl-d9 involves its interaction with specific molecular targets in the body. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to prolonged effects. The pathways involved often include enzymatic reactions where the deuterium atoms slow down the rate of metabolism, providing more extended activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Carboxybupranolol: The non-deuterated parent compound.
Bupranolol: A related compound with similar pharmacological properties.
Deuterated Bupranolol: Another deuterated derivative with different isotopic labeling.
Uniqueness
5-Carboxybupranololl-d9 is unique due to its deuterium content, which provides enhanced metabolic stability and altered pharmacokinetics compared to its non-deuterated counterparts. This makes it particularly valuable in research settings where prolonged activity and stability are desired.
Eigenschaften
Molekularformel |
C14H20ClNO4 |
|---|---|
Molekulargewicht |
310.82 g/mol |
IUPAC-Name |
4-chloro-3-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]benzoic acid |
InChI |
InChI=1S/C14H20ClNO4/c1-14(2,3)16-7-10(17)8-20-12-6-9(13(18)19)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3,(H,18,19)/i1D3,2D3,3D3 |
InChI-Schlüssel |
QNYWJTMYNAJZTQ-GQALSZNTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O |
Kanonische SMILES |
CC(C)(C)NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


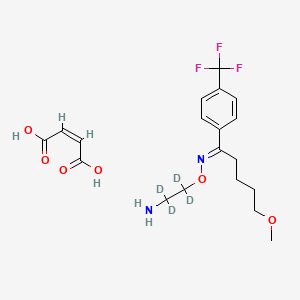
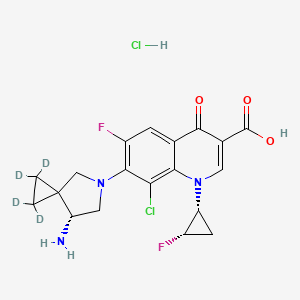

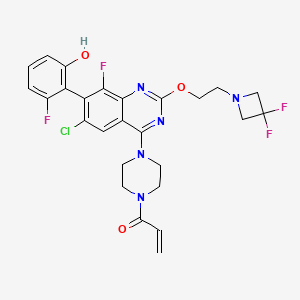
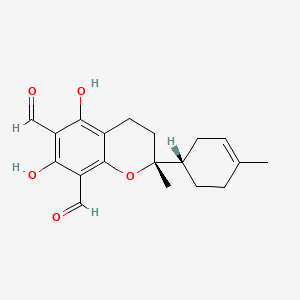

![[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416579.png)
